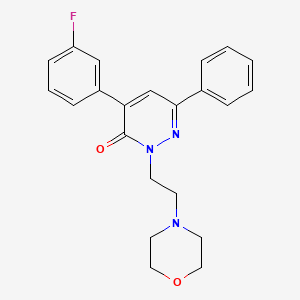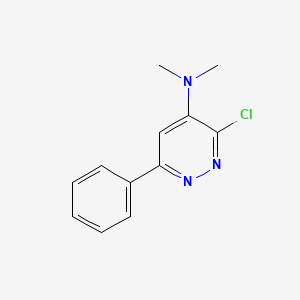
3-Chloro-N,N-dimethyl-6-phenylpyridazin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-N,N-dimethyl-6-phenylpyridazin-4-amine is a heterocyclic compound with the molecular formula C({12})H({12})ClN(_{3}) It features a pyridazine ring substituted with a chlorine atom at the 3-position, a phenyl group at the 6-position, and a dimethylamino group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N,N-dimethyl-6-phenylpyridazin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,6-dichloropyridazine and phenylhydrazine.
Formation of Intermediate: The reaction between 3,6-dichloropyridazine and phenylhydrazine in the presence of a base such as sodium ethoxide leads to the formation of 3-chloro-6-phenylpyridazine.
Amination: The intermediate is then subjected to nucleophilic substitution with dimethylamine under reflux conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis.
化学反应分析
Types of Reactions
3-Chloro-N,N-dimethyl-6-phenylpyridazin-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 3-position can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can modify the pyridazine ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})).
Major Products
Substitution Products: Depending on the nucleophile, various substituted pyridazines can be formed.
Oxidation Products: N-oxides of the pyridazine ring.
Reduction Products: Reduced forms of the pyridazine ring or the substituents.
科学研究应用
3-Chloro-N,N-dimethyl-6-phenylpyridazin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-Chloro-N,N-dimethyl-6-phenylpyridazin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways depend on the specific biological context and the nature of the target.
相似化合物的比较
Similar Compounds
3-Chloro-6-phenylpyridazine: Lacks the dimethylamino group, which may affect its reactivity and biological activity.
N,N-Dimethyl-6-phenylpyridazin-4-amine: Lacks the chlorine atom, which can influence its chemical properties and reactivity.
Uniqueness
3-Chloro-N,N-dimethyl-6-phenylpyridazin-4-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields.
属性
CAS 编号 |
89868-00-8 |
|---|---|
分子式 |
C12H12ClN3 |
分子量 |
233.69 g/mol |
IUPAC 名称 |
3-chloro-N,N-dimethyl-6-phenylpyridazin-4-amine |
InChI |
InChI=1S/C12H12ClN3/c1-16(2)11-8-10(14-15-12(11)13)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI 键 |
YJVOHRIWDUUTRN-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC(=NN=C1Cl)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5,8-Trimethyl-7,8-dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione](/img/structure/B12906559.png)
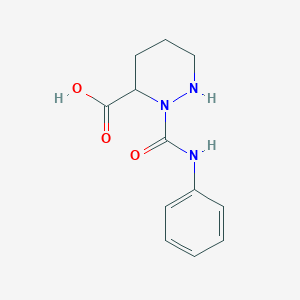
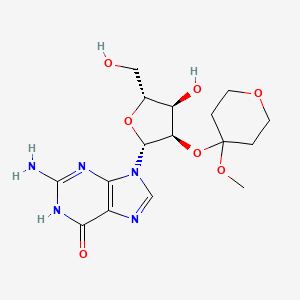
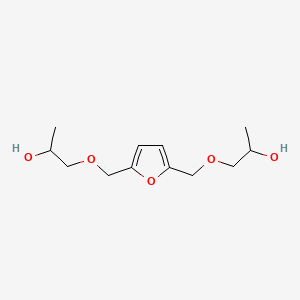
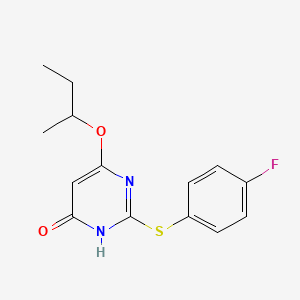
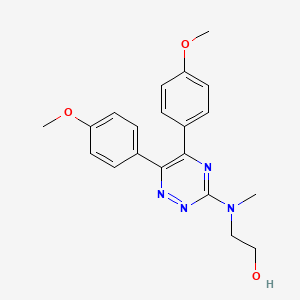
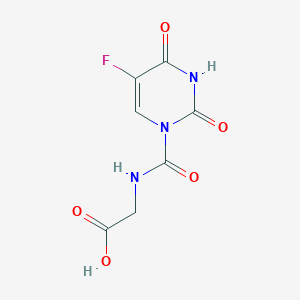


![4-Chloro-5-[(2,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12906624.png)
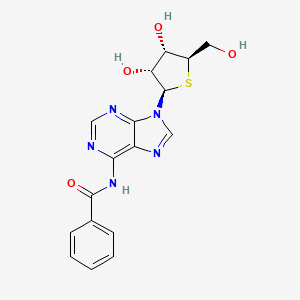

![2-decyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12906643.png)
